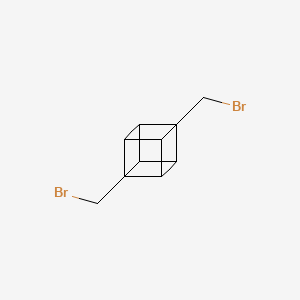

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not well-documented in the available literature. More research is needed to understand the synthesis process .Molecular Structure Analysis

The molecular structure of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” is not explicitly provided in the available resources. Further studies are required to determine its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane” are not well-documented in the available literature. More research is needed to understand its properties .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Cubane Derivatives Synthesis : An efficient method was developed for preparing 1,4-bis(hydroxymethyl)cubane, which could be a precursor to the bromomethyl cubane, by reducing cubane-1,4-dicarboxylic acid or its ester with aluminum hydride. The structure was confirmed through X-ray diffraction analysis (Zakharov et al., 1998).

- Polymer Synthesis with Cubane Moieties : A novel unsaturated polymer containing cubane units in its backbone was synthesized via acyclic diene metathesis polymerization of 1,4-bis(homoallyl)cubane. This polymer displayed solubility in THF and exhibited distinct molecular weight characteristics as determined by 1H NMR (Chauvin & Saussine, 1996).

Organometallic and Coordination Chemistry

- Manganese Cubanes : The study of chiral manganese(II) cubanes revealed that they undergo oxidation reactions leading to a variety of complexes, showcasing the potential of cubanes in redox chemistry and the impact of ligand and metal center variation on the properties of the resulting complexes (Deville et al., 2014).

- Copper(I) Halides Coordination Polymers : Research on coordination polymers formed from reactions of 1,3-bis(imidazol-1-yl-methyl)-benzene with CuX (X = I, Br) demonstrated the formation of structures consisting of cubane-like clusters, highlighting the versatility of cubane derivatives in forming novel coordination architectures with potential luminescent properties (Zhou et al., 2008).

Material Science and Polymer Chemistry

- Polyamides Based on Cubane-1,4-dicarboxylic Acid : Direct polycondensation of cubane-1,4-dicarboxylic acid with various diamines was explored, leading to the synthesis of polyamides with unique solubility and structural properties. This work underscores the utility of cubane derivatives in designing novel polymeric materials with potentially unique mechanical and thermal properties (Kakuchi et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-bis(bromomethyl)cubane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXQBFYTZQZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)

![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)